molecular formula C11H12N2O4 B8349713 2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide

2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide

Cat. No.: B8349713
M. Wt: 236.22 g/mol
InChI Key: WOIYULAWMZQTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.192 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a methoxyphenyl group, and an oxobutanamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of an oxidizing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

3-hydroxy-N-(4-methoxyphenyl)-2-nitrosobut-2-enamide

InChI

InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-3-5-9(17-2)6-4-8/h3-6,14H,1-2H3,(H,12,15)

InChI Key

WOIYULAWMZQTKM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=O)O

Origin of Product

United States

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